N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (hereafter referred to as the "target compound") is a pyrazole-based carboxamide featuring a cyclopentyl moiety substituted with a 2-hydroxyethoxy group and a methylene bridge. The pyrazole ring is further modified with methoxy and methyl groups at positions 3 and 1, respectively.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-17-9-11(13(16-17)20-2)12(19)15-10-14(21-8-7-18)5-3-4-6-14/h9,18H,3-8,10H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJJQXVDRRTJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research has indicated that N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits potent anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by:
- Inhibiting cell proliferation : The compound disrupts cell cycle progression, particularly at the G1/S transition.
- Activating caspases : It triggers apoptotic pathways leading to programmed cell death.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings suggest that the compound is more effective than conventional chemotherapeutic agents like doxorubicin in certain contexts.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antiviral Activity
This compound has shown promise as an antiviral agent. It may inhibit viral replication through the following mechanisms:
- Interference with viral enzymes : The compound may inhibit reverse transcriptase or proteases essential for viral replication.
- Host cell receptor modulation : By altering receptor activity, it can prevent viral entry into host cells.
Comparative Analysis with Related Compounds
To contextualize the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Comparison with Similar Compounds
Structural and Substituent Analysis
Notes:
Physicochemical Properties
Key Observations:
- Halogenated derivatives (e.g., 3b, 3e ) exhibit higher melting points (171–174°C) due to increased crystallinity from chloro substituents.
- The target compound’s 2-hydroxyethoxy group may lower its melting point compared to fully aromatic analogs.
Research Findings and Implications
- Reactivity : The absence of electron-withdrawing groups (e.g., Cl, CN) may reduce electrophilic reactivity, favoring stability under physiological conditions.
- Functional Potential: Structural similarities to cannabinoid receptor ligands (e.g., anandamide ) suggest possible neuromodulatory activity, though empirical validation is needed.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Condensation of substituted pyrazole precursors (e.g., 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid) with cyclopentane-derived intermediates.
- Step 2 : Introduction of the hydroxyethoxy group via nucleophilic substitution or Mitsunobu reactions.
- Optimization : Monitor reaction yields using HPLC and adjust catalysts (e.g., palladium for reductive cyclization, as in ) or solvent polarity (e.g., dimethylformamide in ).
- Validation : Confirm intermediates via -NMR and LC-MS .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a Purospher® STAR column (C18, 5 µm) and acetonitrile/water gradients ( ).
- Spectroscopy : Compare -/-NMR shifts with known pyrazole derivatives (e.g., 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in ).
- Crystallography : Single-crystal X-ray diffraction (as in ) to resolve stereochemistry at the cyclopentylmethyl group .
Q. What are the recommended safety protocols for handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, respiratory protection, and eye shields ( ).
- Decomposition : Avoid strong oxidizers; hazardous decomposition products include carbon/nitrogen oxides ( ).
- Storage : Stable at 4°C in inert atmospheres; avoid moisture to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s interaction with cannabinoid receptors (e.g., CB1/CB2)?
- Methodology :
- Target Selection : Use homology models of CB1 (based on SR141716 analogs in ) or crystal structures from the Protein Data Bank.
- Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.
- Parameters : Focus on hydrogen bonding between the hydroxyethoxy group and receptor residues (e.g., Lys192 in CB1) and π-π stacking of the pyrazole ring.
- Validation : Compare docking scores with known antagonists (e.g., O-1302 in ) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Case Example : Discrepancies in IC values for kinase inhibition.
- Resolution Strategy :
- Assay Standardization : Use uniform ATP concentrations (10 µM) and controls (e.g., staurosporine).
- Orthogonal Assays : Validate via fluorescence polarization (binding) and Western blotting (functional inhibition).
- Data Normalization : Correct for solvent effects (e.g., DMSO ≤0.1%) and cell line variability ().
Q. What experimental approaches can assess the compound’s stability under physiological conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
